molecular formula C19H32ClNO2 B11957181 Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride CAS No. 78372-13-1

Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride

Cat. No.: B11957181
CAS No.: 78372-13-1
M. Wt: 341.9 g/mol
InChI Key: ZDVVRNMAYCCDDV-UHFFFAOYSA-N
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Description

Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride is a chemical compound with the IUPAC name 3-(diethylamino)propyl 3-methyl-2-phenylpentanoate hydrochloride . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride involves the esterification of 3-methyl-2-phenylpentanoic acid with 3-(diethylamino)propyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological or chemical effect. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride stands out due to its specific ester structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

CAS No.

78372-13-1

Molecular Formula

C19H32ClNO2

Molecular Weight

341.9 g/mol

IUPAC Name

3-(diethylamino)propyl 3-methyl-2-phenylpentanoate;hydrochloride

InChI

InChI=1S/C19H31NO2.ClH/c1-5-16(4)18(17-12-9-8-10-13-17)19(21)22-15-11-14-20(6-2)7-3;/h8-10,12-13,16,18H,5-7,11,14-15H2,1-4H3;1H

InChI Key

ZDVVRNMAYCCDDV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OCCCN(CC)CC.Cl

Origin of Product

United States

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